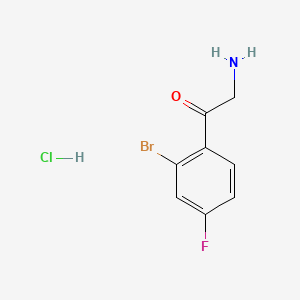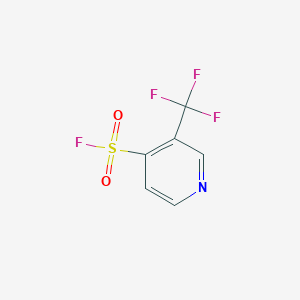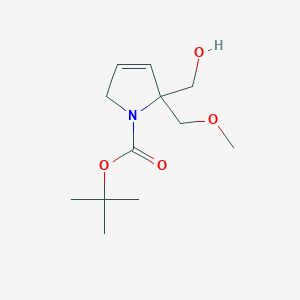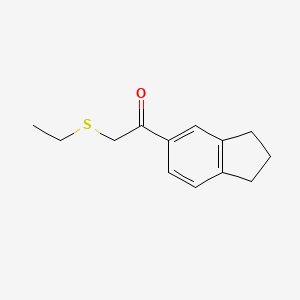![molecular formula C16H21F2NO B13521164 {3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Benzyl-9,9-difluoro-3-azabicyclo[331]nonan-1-yl}methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol typically involves multiple steps, starting from simpler precursors. One common method involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to yield the corresponding amines. These amines are then converted into various derivatives through reactions with different reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or potassium iodide
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
Uniqueness
What sets {3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol apart from similar compounds is its difluoro substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H21F2NO |
|---|---|
Molecular Weight |
281.34 g/mol |
IUPAC Name |
(3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl)methanol |
InChI |
InChI=1S/C16H21F2NO/c17-16(18)14-7-4-8-15(16,12-20)11-19(10-14)9-13-5-2-1-3-6-13/h1-3,5-6,14,20H,4,7-12H2 |
InChI Key |
PEOUEKPZVFXJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)(C2(F)F)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)
![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)




